molecular formula C7H15Br2F2P B14397654 [Bromo(difluoro)methyl](triethyl)phosphanium bromide CAS No. 88410-09-7

[Bromo(difluoro)methyl](triethyl)phosphanium bromide

Cat. No.: B14397654
CAS No.: 88410-09-7
M. Wt: 327.97 g/mol
InChI Key: XVKFKJBCSMTZMN-UHFFFAOYSA-M
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Description

Bromo(difluoro)methylphosphanium bromide is a chemical compound that features a bromodifluoromethyl group attached to a triethylphosphanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo(difluoro)methylphosphanium bromide typically involves the reaction of triethylphosphine with bromodifluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Triethylphosphine: Triethylphosphine is synthesized by reacting phosphorus trichloride with ethylmagnesium bromide.

    Reaction with Bromodifluoromethane: Triethylphosphine is then reacted with bromodifluoromethane in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to form Bromo(difluoro)methylphosphanium bromide.

Industrial Production Methods

Industrial production of Bromo(difluoro)methylphosphanium bromide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bromo(difluoro)methylphosphanium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromodifluoromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phosphonium salts.

    Oxidation: Phosphine oxides are formed.

    Reduction: Phosphines are produced.

    Coupling Reactions: Coupled organic compounds with new carbon-carbon bonds are formed.

Scientific Research Applications

Bromo(difluoro)methylphosphanium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds and in coupling reactions.

    Biology: The compound is studied for its potential use in modifying biomolecules and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a tool in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Bromo(difluoro)methylphosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bromodifluoromethyl group can participate in nucleophilic substitution reactions, while the triethylphosphanium moiety can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

Comparison with Similar Compounds

Similar Compounds

    [Bromo(difluoro)methyl]trimethylsilane: Similar in structure but with a trimethylsilane group instead of triethylphosphanium.

    Ethyl bromodifluoroacetate: Contains a bromodifluoromethyl group but is an ester rather than a phosphonium salt.

Uniqueness

Bromo(difluoro)methylphosphanium bromide is unique due to the presence of both a bromodifluoromethyl group and a triethylphosphanium moiety. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

88410-09-7

Molecular Formula

C7H15Br2F2P

Molecular Weight

327.97 g/mol

IUPAC Name

[bromo(difluoro)methyl]-triethylphosphanium;bromide

InChI

InChI=1S/C7H15BrF2P.BrH/c1-4-11(5-2,6-3)7(8,9)10;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

XVKFKJBCSMTZMN-UHFFFAOYSA-M

Canonical SMILES

CC[P+](CC)(CC)C(F)(F)Br.[Br-]

Origin of Product

United States

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